molecular formula C9H18N2O B13340855 2-Amino-2-(4-methylcyclohexyl)acetamide

2-Amino-2-(4-methylcyclohexyl)acetamide

Cat. No.: B13340855
M. Wt: 170.25 g/mol
InChI Key: DXVWEUYYADFORE-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of an amino group and a cyclohexyl ring substituted with a methyl group. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methylcyclohexyl)acetamide typically involves the reaction of 4-methylcyclohexanone with ammonia and cyanide, followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(4-methylcyclohexyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group and cyclohexyl ring play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a methyl-substituted cyclohexyl ring makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-amino-2-(4-methylcyclohexyl)acetamide

InChI

InChI=1S/C9H18N2O/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H2,11,12)

InChI Key

DXVWEUYYADFORE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C(=O)N)N

Origin of Product

United States

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